molecular formula C14H7BrN4O2S2 B2390917 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 1021105-11-2

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2390917
CAS RN: 1021105-11-2
M. Wt: 407.26
InChI Key: HCAYOKWHRDXBOI-UHFFFAOYSA-N
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Description

The compound “N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiophene ring, an oxadiazole ring, and a benzothiazole ring. The presence of these rings suggests that this compound might have interesting electronic properties and could potentially be used in applications such as organic electronics .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds have been used in the synthesis of conjugated polymers . These reactions typically involve the formation of new carbon-carbon bonds, often through the use of palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

Antibacterial Properties

A study highlighted the synthesis and antimicrobial screening of 1,3,4-oxadiazole derivatives with a thiazole nucleus. These compounds, including structures similar to the queried chemical, displayed significant antibacterial and antifungal activities against a range of microorganisms. These findings suggest the potential of such compounds in developing new antimicrobial agents (Desai et al., 2016).

Anticancer Potential

The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were reported, focusing on anticancer activity. The compounds were tested against various cancer cell lines and exhibited moderate to excellent anticancer activity, suggesting the potential therapeutic applications of these compounds in cancer treatment (Ravinaik et al., 2021).

Nematocidal Activity

A study synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety and evaluated their nematocidal activities. The results indicated that specific compounds showed good nematocidal activity against Bursaphelenchus xylophilus, which suggests potential applications in pest control (Liu et al., 2022).

Synthesis of Hybrid Molecules

The synthesis of new hybrid molecules containing several azole moieties was investigated for their biological activities. These compounds, including structures akin to the queried chemical, showed antimicrobial, antilipase, and/or antiurease activity, highlighting their potential in various biomedical applications (Ceylan et al., 2014).

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrN4O2S2/c15-11-4-3-9(23-11)13-18-19-14(21-13)17-12(20)7-1-2-8-10(5-7)22-6-16-8/h1-6H,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAYOKWHRDXBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

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